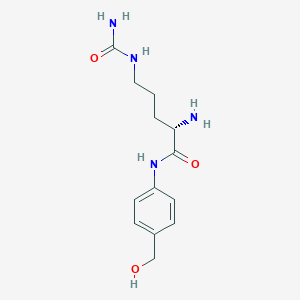Cit-PAB-OH
CAS No.: 1037794-22-1
Cat. No.: VC11690102
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1037794-22-1 |
|---|---|
| Molecular Formula | C13H20N4O3 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
| Standard InChI | InChI=1S/C13H20N4O3/c14-11(2-1-7-16-13(15)20)12(19)17-10-5-3-9(8-18)4-6-10/h3-6,11,18H,1-2,7-8,14H2,(H,17,19)(H3,15,16,20)/t11-/m0/s1 |
| Standard InChI Key | KJJITHAVZJBOHG-NSHDSACASA-N |
| Isomeric SMILES | C1=CC(=CC=C1CO)NC(=O)[C@H](CCCNC(=O)N)N |
| SMILES | C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N |
| Canonical SMILES | C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N |
Introduction
Molecular and Structural Characteristics of Cit-PAB-OH
Cit-PAB-OH (PubChem CID: 68331614) is a peptide-derived molecule with the molecular formula C₁₃H₂₀N₄O₃ and a molecular weight of 280.32 g/mol . Its structure comprises a citrulline residue linked to a para-aminobenzyl alcohol (PAB-OH) moiety via an amide bond. The stereochemistry at the citrulline α-carbon is exclusively (S)-configured, a feature critical for its enzymatic cleavage specificity in biological systems .
Key Physicochemical Properties
-
Solubility: Cit-PAB-OH exhibits moderate solubility in polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
-
Stability: The compound remains stable under acidic conditions but undergoes hydrolysis in the presence of proteases like cathepsin B .
-
Thermal Properties: Differential scanning calorimetry (DSC) reveals a melting point range of 160–170°C, with decomposition observed above 200°C .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₄O₃ | |
| Molecular Weight | 280.32 g/mol | |
| CAS Number | 1037794-22-1 | |
| Solubility in DMF | 10 mg/mL | |
| Melting Point | 168°C (dec.) |
Role of Cit-PAB-OH in Antibody-Drug Conjugates
Cit-PAB-OH serves as a foundational component in cathepsin B-cleavable linkers, such as the widely used Mc-Val-Cit-PABOH linker in FDA-approved ADCs like brentuximab vedotin .
Mechanism of Payload Release
-
Enzymatic Cleavage: Cathepsin B, a lysosomal protease, selectively hydrolyzes the Val-Cit bond in the linker, releasing the cytotoxic payload intracellularly .
-
Enhanced Specificity: The PAB-OH spacer ensures payload release occurs only within tumor cells, minimizing off-target toxicity .
Comparative Stability in Plasma
Studies demonstrate that Cit-PAB-OH-containing linkers exhibit superior stability in human plasma (half-life >7 days) compared to murine models, where carboxylesterase 1C (Ces1C) accelerates hydrolysis . This interspecies variability underscores the need for careful preclinical evaluation.
Analytical and Stability Profiling
Degradation Pathways
-
Acidic Conditions: Cit-PAB-OH undergoes hydrolysis at pH <3, generating citrulline and PAB-OH fragments .
-
Enzymatic Degradation: Incubation with cathepsin B (10 nM, pH 5.0) results in complete cleavage within 2 hours .
Applications Beyond ADCs
While primarily utilized in oncology, Cit-PAB-OH derivatives are being explored in:
-
Prodrug Systems: Conjugation with cell-penetrating peptides for tumor-specific activation .
-
Diagnostic Agents: Radiolabeled analogs for positron emission tomography (PET) imaging .
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume